![molecular formula C20H17N3O6S B2781978 7-methoxy-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 1171398-19-8](/img/structure/B2781978.png)
7-methoxy-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
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Overview
Description
The compound “7-methoxy-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds, including the one , can be synthesized using novel methods that have been discovered in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications
Chemical Synthesis and Pharmacological Activities
Research on compounds structurally similar to 7-methoxy-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has led to the synthesis of various novel heterocyclic compounds with potential pharmacological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been derived from precursors like visnagenone and khellinone. These compounds were evaluated for their analgesic, anti-inflammatory, and COX-1/COX-2 inhibitory activities, showing significant potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antidiabetic Potential
A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides have been synthesized and characterized. These compounds were subjected to in vitro antidiabetic activity screening using the α-amylase inhibition assay, highlighting their potential utility in diabetes management (Lalpara et al., 2021).
Antimicrobial and Anticancer Applications
Benzofuran-oxadiazole hybrids have been designed, synthesized, and evaluated for antimicrobial activity, demonstrating the versatility of such compounds in addressing resistant microbial strains (Sanjeeva et al., 2021). Furthermore, certain derivatives have been synthesized and evaluated for their anticancer properties, offering insights into the development of new therapeutic agents against various cancer types (Salahuddin et al., 2014).
Optical and Spectral Properties
Studies on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives have shed light on their optical and spectral properties. These insights can be instrumental in the development of new materials for optical applications, demonstrating the compound's versatility beyond pharmacological uses (Jiang et al., 2012).
Future Directions
Given the strong biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on further exploring the biological activities of these compounds, developing novel methods for their synthesis, and investigating their potential as drug lead compounds .
properties
IUPAC Name |
7-methoxy-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-27-15-5-3-4-13-11-16(28-18(13)15)19(24)21-20-23-22-17(29-20)10-12-6-8-14(9-7-12)30(2,25)26/h3-9,11H,10H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIJFOVHHPBBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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